NRAS Inhibition vs. Androgen Receptor Antagonism: Mechanistic Divergence from APC-100
APC-300 is classified as an NRAS (GTPase NRas) inhibitor, whereas APC-100 is an androgen receptor (AR) antagonist [1]. This mechanistic distinction is critical because NRAS mutations drive Ras signaling independent of androgen receptor status, a pathway implicated in castrate-resistant progression. While no direct biochemical IC50 comparison between the two compounds is publicly available, the target-level differentiation is supported by the DrugMap therapeutic target database and independent pharmacological descriptions [1]. APC-300 has been shown to reduce Ras oncoprotein expression in human pancreatic adenocarcinoma cells, providing direct evidence of target engagement [2].
| Evidence Dimension | Primary molecular target |
|---|---|
| Target Compound Data | NRAS (GTPase NRas) inhibitor |
| Comparator Or Baseline | APC-100: Androgen receptor (AR) antagonist. APC-200: Acetyl polyamine oxidase inhibitor (MDL-72527). |
| Quantified Difference | Target classes are non-overlapping (NRAS vs. AR vs. polyamine oxidase); no IC50 cross-comparison available. |
| Conditions | Target classification per DrugMap and published pharmacological descriptions |
Why This Matters
Researchers studying Ras-driven prostate or pancreatic cancers require an NRAS-targeted tool compound, and APC-100 or APC-200 cannot serve this purpose due to their distinct target profiles.
- [1] DrugMap (idrblab.net). Drug Details: APC-300. Therapeutic Target: GTPase NRas (NRAS). View Source
- [2] News-Medical.net. APC-300 drug significantly inhibits pancreatic cancer cell growth: Adamis. March 25, 2011. (Cites Life Sciences, 2011, 88, pp. 285-293 and Cancer Res. 2009, 69(3) 1156-65). View Source
